molecular formula C23H18N2O4 B11166469 2-[4-(2-oxo-2H-chromen-3-yl)phenoxy]-N-(pyridin-4-ylmethyl)acetamide

2-[4-(2-oxo-2H-chromen-3-yl)phenoxy]-N-(pyridin-4-ylmethyl)acetamide

Cat. No.: B11166469
M. Wt: 386.4 g/mol
InChI Key: YFKPZLIHMZGTDP-UHFFFAOYSA-N
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Description

2-[4-(2-oxo-2H-chromen-3-yl)phenoxy]-N-(pyridin-4-ylmethyl)acetamide is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties . The structure of this compound features a chromen-2-one core, which is a common motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-oxo-2H-chromen-3-yl)phenoxy]-N-(pyridin-4-ylmethyl)acetamide typically involves multiple steps. One common method starts with the preparation of 2-oxo-2H-chromen-3-yl derivatives, which are then reacted with phenoxy and pyridin-4-ylmethyl groups under specific conditions . The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-oxo-2H-chromen-3-yl)phenoxy]-N-(pyridin-4-ylmethyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different chromen-2-one derivatives, while substitution reactions can introduce new functional groups into the molecule .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chromen-2-one derivatives, such as:

Uniqueness

What sets 2-[4-(2-oxo-2H-chromen-3-yl)phenoxy]-N-(pyridin-4-ylmethyl)acetamide apart is its unique combination of functional groups, which confer specific biological activities. The presence of the pyridin-4-ylmethyl group, in particular, enhances its antimicrobial and anti-inflammatory properties compared to other similar compounds .

Biological Activity

The compound 2-[4-(2-oxo-2H-chromen-3-yl)phenoxy]-N-(pyridin-4-ylmethyl)acetamide is a derivative of coumarin, a class of compounds known for their diverse biological activities. This article explores its biological activity, including anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure

The chemical structure of the compound features a coumarin moiety linked to a phenoxy group and a pyridine derivative. This unique configuration is believed to contribute significantly to its biological properties.

Biological Activity Overview

  • Anticancer Activity
    • The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance, studies indicate that it exhibits significant cytotoxic effects against human lung cancer cells (A549), with an IC50 value in the low micromolar range .
    • The mechanism involves inducing cell cycle arrest and apoptosis, which are critical pathways in cancer treatment.
  • Mechanism of Action
    • The anticancer effects are linked to the compound's ability to disrupt cellular signaling pathways, particularly those involved in cell survival and proliferation. It has been observed to inhibit anchorage-independent growth, a hallmark of cancer cell malignancy .
  • Structure-Activity Relationships (SAR)
    • Variations in the substituents on the phenoxy and pyridine rings significantly influence the compound's potency. For example, modifications that enhance lipophilicity or alter electronic properties can improve anticancer activity .

Case Studies

Several studies have investigated the biological activity of similar coumarin derivatives, providing insights into potential therapeutic applications:

  • Study 1: Inhibition of A549 Cell Line
    • Researchers evaluated the effect of this compound on A549 cells, demonstrating a dose-dependent inhibition of cell proliferation. The study reported an IC50 value of approximately 9 μM, indicating effective cytotoxicity .
  • Study 2: Mechanistic Insights
    • Another investigation focused on the molecular mechanisms underlying its anticancer effects. Results indicated that the compound induces apoptosis via mitochondrial pathways and upregulates pro-apoptotic factors while downregulating anti-apoptotic proteins .

Data Tables

Activity TypeCell LineIC50 Value (µM)Mechanism of Action
Anticancer ActivityA549~9Induces apoptosis and cell cycle arrest
Anticancer ActivityHepG20.25Regulates AMPK phosphorylation

Properties

Molecular Formula

C23H18N2O4

Molecular Weight

386.4 g/mol

IUPAC Name

2-[4-(2-oxochromen-3-yl)phenoxy]-N-(pyridin-4-ylmethyl)acetamide

InChI

InChI=1S/C23H18N2O4/c26-22(25-14-16-9-11-24-12-10-16)15-28-19-7-5-17(6-8-19)20-13-18-3-1-2-4-21(18)29-23(20)27/h1-13H,14-15H2,(H,25,26)

InChI Key

YFKPZLIHMZGTDP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC=C(C=C3)OCC(=O)NCC4=CC=NC=C4

Origin of Product

United States

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